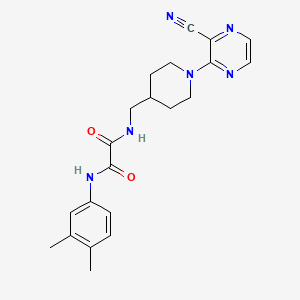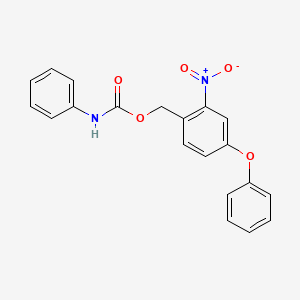![molecular formula C18H26N2O2S B2751789 3-(2-(azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one CAS No. 1121931-61-0](/img/structure/B2751789.png)
3-(2-(azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one is a complex organic compound featuring a benzo[d]thiazole core substituted with azepane and hydroxypropyl groups
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available benzo[d]thiazole derivatives.
Step 1 Formation of the Azepane Substituent: The azepane ring can be introduced via nucleophilic substitution reactions. For instance, 2-chloroethylamine can react with azepane under basic conditions to form the azepan-1-yl ethyl group.
Step 2 Hydroxypropyl Substitution: The hydroxypropyl group can be introduced through a Grignard reaction. A suitable benzo[d]thiazole derivative is reacted with 3-bromopropanol in the presence of magnesium to form the hydroxypropyl-substituted product.
Step 3 Coupling Reactions: The final step involves coupling the azepan-1-yl ethyl group with the hydroxypropyl-substituted benzo[d]thiazole under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.
Reduction: The benzo[d]thiazole core can be reduced under hydrogenation conditions.
Substitution: The azepane and hydroxypropyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.
Reduction: Formation of reduced benzo[d]thiazole derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 3-(2-(azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of benzo[d]thiazole derivatives with biological macromolecules. It may serve as a probe in biochemical assays or as a lead compound in drug discovery.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. Benzo[d]thiazole derivatives have shown promise in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of 3-(2-(azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. The azepane and hydroxypropyl groups may enhance its binding affinity to enzymes or receptors, modulating their activity. The benzo[d]thiazole core can interact with nucleic acids or proteins, affecting cellular processes.
類似化合物との比較
Similar Compounds
3-(2-(Piperidin-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one: Similar structure but with a piperidine ring instead of azepane.
3-(2-(Morpholin-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one: Contains a morpholine ring, offering different chemical properties.
Uniqueness
3-(2-(Azepan-1-yl)ethyl)-6-(3-hydroxypropyl)benzo[d]thiazol-2(3H)-one is unique due to the presence of the azepane ring, which can confer different steric and electronic properties compared to piperidine or morpholine analogs. This uniqueness can lead to distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
特性
IUPAC Name |
3-[2-(azepan-1-yl)ethyl]-6-(3-hydroxypropyl)-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c21-13-5-6-15-7-8-16-17(14-15)23-18(22)20(16)12-11-19-9-3-1-2-4-10-19/h7-8,14,21H,1-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPSNZMSULXNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN2C3=C(C=C(C=C3)CCCO)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2751706.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2751708.png)

![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B2751712.png)
![2-Thiophen-2-yl-benzo[h]chromen-4-one](/img/structure/B2751714.png)



![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide](/img/structure/B2751722.png)





